molecular formula C23H25ClN4O5S B2894572 (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride CAS No. 1217210-26-8

(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride

Cat. No. B2894572
M. Wt: 504.99
InChI Key: FLLOGHSRGIGFNT-HAAWTFQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O5S and its molecular weight is 504.99. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyacrylamide Gel Applications

Polyacrylamide gels containing similar compounds have been used to detect enzymes that catalyze thiol-producing reactions. This application is based on the synthesis of compounds that develop an intense yellow color upon reduction with thiol reagents, facilitating the detection of enzyme activity within gel electrophoresis setups. This technique shows potential for broad applications in biochemistry for enzyme identification and activity assays (Harris & Wilson, 1983).

Imaging Agents in Parkinson's Disease

Research on compounds with structural similarities has led to the synthesis of potential PET imaging agents for studying LRRK2 enzyme activity in Parkinson's disease. The synthesis approach has shown promise for creating high-yield, high-purity agents that could facilitate the understanding and diagnosis of Parkinson's through neuroimaging (Wang et al., 2017).

Cytotoxicity and Anticancer Applications

Novel derivatives synthesized from similar compounds have been studied for their cytotoxic activity against cancer cell lines. These studies are foundational for developing new anticancer agents, particularly focusing on compounds that inhibit tubulin polymerization, a critical process in cell division. The research identifies compounds that exhibit promising cytotoxicity against specific cancer cell lines, suggesting potential for therapeutic development (Kamal et al., 2014).

Synthesis and Biological Activity

The minor metabolites of mosapride, a gastroprokinetic agent, include structures similar to the queried compound. Synthetic pathways have been developed to confirm these structures, providing insights into the drug's metabolism and potential avenues for developing new pharmacological agents. These metabolites exhibit lower serotonin-4 receptor binding affinity than mosapride, highlighting the importance of structural modifications on biological activity (Kato et al., 1996).

properties

IUPAC Name

(E)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S.ClH/c1-31-19-6-7-21-20(16-19)24-23(33-21)26(10-9-25-11-13-32-14-12-25)22(28)8-5-17-3-2-4-18(15-17)27(29)30;/h2-8,15-16H,9-14H2,1H3;1H/b8-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLOGHSRGIGFNT-HAAWTFQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.